molecular formula C12H12ClN3O B1489480 6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine CAS No. 1275675-47-2

6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine

Cat. No. B1489480
CAS RN: 1275675-47-2
M. Wt: 249.69 g/mol
InChI Key: WXZIDYBZKFBVLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine”, pyrimidine derivatives can be synthesized through various methods . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Physical And Chemical Properties Analysis

The boiling point of “6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine” is predicted to be 350.3±32.0 °C . The predicted density is 1.235±0.06 g/cm3 .

Scientific Research Applications

Chemical Transformations and Derivative Synthesis

Research on pyrimidine derivatives, including structures similar to 6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine, has focused on their transformations into various chemically active compounds. For example, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into amino-derivatives and chloro-pyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Botta et al., 1985).

Antifungal Applications

Some derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have shown promising antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings indicate potential applications in developing antifungal agents (N. N. Jafar et al., 2017).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds from pyrimidine derivatives for various pharmacological and biological activities. For instance, new oxo pyrimido pyrimidine derivatives have been synthesized, highlighting the structural diversity achievable from pyrimidine bases (Madhav S. Jadhav et al., 2022).

Pharmacological Screening

Derivatives of 4, 6-substituted di-(phenyl) pyrimidin-2-amines have been synthesized and screened for anti-inflammatory activity, demonstrating the potential for developing new therapeutic agents from pyrimidine derivatives (Nitin Kumar et al., 2017).

Antiangiogenic Potential

A study explored synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine for antiangiogenic effects, providing insights into developing novel treatments for diseases involving abnormal blood vessel growth (Nadhir N. A. Jafar & A. Hussein, 2021).

Safety and Hazards

The compound is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wash hands thoroughly after handling .

properties

IUPAC Name

6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-17-7-9-3-2-4-10(5-9)16-12-6-11(13)14-8-15-12/h2-6,8H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZIDYBZKFBVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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